Product packaging for 4-(3-Fluoro-5-methoxyphenyl)piperidine(Cat. No.:)

4-(3-Fluoro-5-methoxyphenyl)piperidine

Cat. No.: B12074971
M. Wt: 209.26 g/mol
InChI Key: FKVHRCWZPOABKV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Research Chemistry

The piperidine scaffold is one of the most prevalent nitrogen-containing heterocyclic structures found in pharmaceuticals and biologically active compounds. encyclopedia.pubijnrd.orgresearchgate.netresearchgate.net Its significance stems from several key features:

Three-Dimensionality: The chair-like conformation of the piperidine ring provides a non-planar, three-dimensional structure. This allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.

Synthetic Versatility: The piperidine ring is synthetically accessible through various chemical transformations, allowing for the introduction of a wide range of substituents at different positions. This versatility enables the creation of diverse chemical libraries for drug discovery and other research applications. nih.govnih.gov

The widespread presence of the piperidine motif in numerous FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net These drugs span a broad range of therapeutic areas, including but not limited to oncology, neurology, and infectious diseases.

Overview of Aryl-Substituted Piperidines as Chemical Entities

Aryl-substituted piperidines, such as 4-(3-Fluoro-5-methoxyphenyl)piperidine, represent a significant subclass of piperidine derivatives. In these compounds, a phenyl group or another aromatic system is directly attached to one of the carbon atoms of the piperidine ring. The nature and substitution pattern of the aryl group can profoundly influence the properties and biological activity of the molecule.

The synthesis of aryl-substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov These methods often involve the construction of the piperidine ring with the aryl substituent already in place or the introduction of the aryl group onto a pre-existing piperidine scaffold.

The presence of an aryl group introduces a range of properties that are often desirable in chemical research:

Modulation of Biological Activity: The aryl group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets.

Fine-Tuning of Physicochemical Properties: The substituents on the aryl ring, such as the fluoro and methoxy (B1213986) groups in the case of this compound, can be varied to modulate properties like lipophilicity, electronic character, and metabolic stability.

Due to the lack of specific research data on this compound, a detailed analysis of its research findings is not possible at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FNO B12074971 4-(3-Fluoro-5-methoxyphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(3-fluoro-5-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3

InChI Key

FKVHRCWZPOABKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)F

Origin of Product

United States

Synthetic Methodologies for 4 3 Fluoro 5 Methoxyphenyl Piperidine and Analogous Fluorinated and Methoxylated Piperidine Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring itself is the foundational step in the synthesis of these complex molecules. A variety of methods have been developed, ranging from the closure of linear precursors to the modification of existing ring systems. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, typically involving a linear substrate that contains a nitrogen source (like an amino group) and other reactive sites. nih.gov The reaction proceeds by forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

Key approaches to intramolecular cyclization for piperidine synthesis include:

Oxidative Amination of Alkenes : Non-activated alkenes can undergo oxidative amination to form substituted piperidines. This reaction can be catalyzed by complexes of metals like gold(I) or palladium, which facilitate the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov

Radical-Mediated Cyclization : Radical reactions offer another route to piperidines. For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidine structures in good yields. nih.gov

Reductive Hydroamination/Cyclization Cascade : Alkynes can undergo a 6-endo-dig reductive hydroamination/cyclization cascade. This process is mediated by acid, which functionalizes the alkyne to form an enamine, generating an iminium ion that is subsequently reduced to yield the piperidine ring. nih.gov

Catalytic Hydrogenation of Pyridine (B92270) and Tetrahydropyridine Precursors

One of the most direct and economical routes to the piperidine scaffold is the hydrogenation of readily available pyridine precursors. liv.ac.uk This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Due to the aromatic stability of pyridine, this transformation often requires specific catalysts and conditions. dicp.ac.cn

The hydrogenation of nitrogen-containing heterocyclic compounds has been explored with various catalysts, including palladium, nickel, rhodium, ruthenium, and platinum. asianpubs.org Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an effective catalyst for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.org This method has been successfully applied to synthesize various substituted piperidines, including those with fluoro and phenyl substituents. asianpubs.org

A significant challenge in pyridine hydrogenation is the tendency of the pyridine nitrogen to coordinate with and poison the metal catalyst. dicp.ac.cn This can be overcome by converting the pyridine to a pyridinium salt, which activates the ring towards reduction and decreases the nitrogen's ability to bind to the metal center. liv.ac.ukdicp.ac.cn Rhodium complexes, such as [Cp*RhCl₂]₂, promoted by an iodide anion, have been shown to efficiently catalyze the transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk This process can yield fully saturated piperidines or partially reduced 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the pyridine ring. liv.ac.uk

Recent advancements have also focused on developing highly diastereoselective methods. A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors allows for the formation of all-cis-(multi)fluorinated piperidines with high selectivity. nih.gov

Table 1: Examples of Catalytic Hydrogenation of Pyridine Derivatives
Pyridine SubstrateCatalystConditionsProductYieldReference
Substituted PyridinesPtO₂ (Adams' catalyst)H₂ (50-70 bar), Acetic Acid, RTSubstituted PiperidinesGood asianpubs.org
Quaternary Pyridinium Salts[Cp*RhCl₂]₂ / IodideHCOOH-Et₃N, 40°CPiperidines or TetrahydropyridinesHigh liv.ac.uk
Fluoropyridine PrecursorsRhodium CatalystDearomatization-Hydrogenation (DAH)all-cis-(Multi)fluorinated PiperidinesHigh Diastereoselectivity nih.gov

Multicomponent and Cascade Annulation Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. researchgate.net These reactions are valuable for creating molecular complexity and diversity in a step-economical fashion. For piperidine synthesis, MCRs can assemble the heterocyclic ring in one pot from simple acyclic precursors.

One notable example is a four-component reaction that generates complex piperidone scaffolds, which can be subsequently reduced to piperidines. researchgate.net This reaction can create multiple stereogenic centers with controlled stereochemistry. researchgate.net Similarly, the Hantzsch reaction, a classic MCR, can be adapted for the synthesis of 1,4-dihydropyridines from components like β-dicarbonyl compounds and ammonium acetate, which can then be oxidized to pyridines or reduced to piperidines. mdpi.com These methods allow for the rapid construction of diverse piperidine libraries. mdpi.commdpi.com

Ring Expansion Methodologies

Ring expansion provides an alternative pathway to the piperidine scaffold by starting with a smaller, often more readily available, heterocyclic ring like a pyrrolidine (B122466). researchgate.net This strategy can offer excellent stereocontrol. A notable method involves the synthesis of enantiopure 3-substituted piperidines from chiral pyrrolinols. thieme-connect.com This transformation proceeds through the formation of an aziridinium salt intermediate, which undergoes a regioselective nucleophilic ring opening and expansion to furnish the piperidine ring under kinetic control. thieme-connect.com This methodology is compatible with a wide variety of nucleophiles and preserves the stereochemical integrity of the starting material. thieme-connect.com More recently, palladium-catalyzed allylic amine rearrangements have been shown to enable an efficient two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding piperidine counterparts. chemrxiv.org

Installation of Aryl and Substituted Aryl Moieties onto the Piperidine Scaffold

Once the piperidine ring is constructed, the next critical step is the introduction of the desired aryl group at the 4-position. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis and are extensively used for this purpose. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Reductive Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions enable the formation of C-C bonds under mild and chemoselective conditions, making them ideal for the synthesis of complex, highly functionalized molecules. researchgate.net

Reductive Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of palladium catalysis for forming C(sp²)-C(sp²) bonds. nih.gov The reductive variant of this reaction, however, creates a C(sp²)-C(sp³) bond, which is precisely what is needed for the synthesis of 4-arylpiperidines from a piperidine precursor with a double bond (e.g., a tetrahydropyridine). The reaction involves the standard oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene. The key difference lies in the final step: instead of β-hydride elimination, the resulting alkylpalladium(II) intermediate is intercepted by a hydride source (commonly a formate salt), which leads to reductive elimination to form the new C-H bond and the desired C(sp²)-C(sp³) coupled product. nih.govnih.gov This reaction has been successfully applied to the synthesis of highly substituted piperidine rings with good stereocontrol, avoiding the use of more toxic or sensitive reagents. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the synthesis of biaryl compounds and, by extension, 4-arylpiperidines. nih.govmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of 4-(3-Fluoro-5-methoxyphenyl)piperidine, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a 4-halopiperidine derivative (or a piperidine-derived organoboron reagent) with a (3-fluoro-5-methoxyphenyl)boronic acid derivative.

Coupling of a 4-piperidone-derived precursor, such as a vinyl triflate, with (3-fluoro-5-methoxyphenyl)boronic acid, followed by reduction of the resulting double bond.

A B-alkyl Suzuki-Miyaura coupling procedure has been reported for the synthesis of 4-benzyl piperidines. This involves the hydroboration of N-Boc-4-methylene piperidine, followed by a palladium-catalyzed reaction with various aryl bromides, iodides, and triflates to produce the coupled products. researchgate.net This approach is directly applicable to the synthesis of the target compound.

Table 2: Palladium-Catalyzed Reactions for 4-Arylpiperidine Synthesis
Reaction TypePiperidine PrecursorAryl PartnerCatalyst/LigandKey FeaturesReference
Reductive HeckTetrahydropyridine or other alkene-containing piperidineAryl HalidePalladium CatalystForms C(sp²)-C(sp³) bond; uses hydride source. nih.govnih.gov
Suzuki-MiyauraN-Boc-4-methylene piperidine (via hydroboration)Aryl Bromide/Iodide/TriflatePdCl₂(dppf)/AsPh₃Versatile for various aryl halides. researchgate.net
Suzuki-MiyauraHalo-derivatives of pyridines/piperidines(Het)arylboronic acidsPalladium CatalystGood to excellent yields, even from chloro derivatives. nih.gov
Negishi Coupling4-(N-BOC-piperidyl)zinc iodideAryl Halide/TriflateCl₂Pd(dppf) / Copper(I)A general procedure for 4-arylpiperidines. nih.gov

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperidine derivatives. harvard.edu This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu A key advantage of this method is its ability to avoid the overalkylation that can occur with direct alkylation of amines. harvard.edu

The synthesis of N-aryl piperidines, a class of compounds analogous to the title compound, can be achieved through a rhodium-catalyzed transfer hydrogenation of pyridinium salts. This process, described as a reductive transamination, involves the initial reduction of the pyridinium ion to a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with a (hetero)aryl amine. nih.govacs.org

Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are known for their selectivity in reducing the iminium ion intermediate over the initial carbonyl compound. harvard.edu Sodium triacetoxyborohydride is often preferred as it is less toxic and the reaction can be carried out in a single pot with high functional group tolerance. harvard.edu

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Key Features pH Conditions Common Solvents
Sodium Cyanoborohydride (NaBH3CN) Selective for iminium ions; highly toxic byproducts. harvard.edu Mildly acidic (pH 6-7) to avoid carbonyl reduction. harvard.edu Methanol (B129727)
Sodium Triacetoxyborohydride (Na(OAc)3BH) Less toxic, highly selective, high yielding. harvard.edu Often used with acetic acid as a catalyst. harvard.edu Dichloromethane (CH2Cl2)

For the specific synthesis of 4-arylpiperidines, a double reductive amination of a diformyl intermediate can be employed. This strategy has been successfully used in the stereocontrolled synthesis of fluorine-containing piperidine derivatives. researchgate.net

Mannich-Type Reactions for Piperidine Backbone Formation

The Mannich reaction is another powerful tool for the construction of the piperidine backbone. This multicomponent reaction typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen (such as a ketone or ester). nih.gov Intramolecular versions of the Mannich reaction are particularly useful for synthesizing polysubstituted piperidines. researchgate.net

A notable strategy inspired by biosynthesis involves a three-component vinylogous Mannich-type reaction (VMR). rsc.org This method uses a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine to produce a chiral 2,3-dihydropyridinone. This intermediate serves as a versatile building block for a variety of chiral piperidine compounds. rsc.org

The diastereoselective Mannich reaction can be used to control the stereochemistry of the resulting piperidines. For instance, the reaction between functionalized acetals and imines can set the stereocenters, which are then retained during a subsequent reductive cyclization step to form the piperidine ring. nih.gov

Table 2: Examples of Mannich-Type Reactions in Piperidine Synthesis

Reaction Type Key Reactants Key Intermediate Application
Intramolecular Mannich Reaction δ-amino β-keto esters, aldehydes/ketones Polysubstituted piperidine Asymmetric synthesis of dendrobate alkaloids. researchgate.net
Three-Component Vinylogous Mannich Reaction 1,3-bis-trimethylsily enol ether, aldehyde, chiral amine Chiral 2,3-dihydropyridinone General method for multi-substituted chiral piperidines. rsc.org

Stereoselective and Diastereoselective Synthesis Approaches for Functionalized Piperidines

Controlling the stereochemistry of substituents on the piperidine ring is crucial for the biological activity of many pharmaceutical compounds. Consequently, numerous stereoselective and diastereoselective synthetic methods have been developed. rsc.orgnih.gov

One approach involves an iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. This method proceeds through an intramolecular allylic substitution of an enamine intermediate, followed by in situ reduction to yield 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

Rhodium-catalyzed C-H insertion reactions offer another strategy for the site-selective and stereoselective functionalization of the piperidine ring. nih.gov The regioselectivity of the functionalization (at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nitrogen-protecting group on the piperidine. nih.gov For example, using N-Boc-piperidine with a specific rhodium catalyst can lead to 2-substituted analogs, while other conditions can direct functionalization to the 4-position. nih.gov

Furthermore, a highly diastereoselective dearomatization-hydrogenation process has been developed to access all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines. nih.gov This method utilizes a rhodium(I) complex and pinacol borane for the dearomatization step, followed by hydrogenation to saturate the ring. nih.gov

Precursor Compounds and Building Blocks in the Synthesis of this compound Analogues

The synthesis of this compound and its analogs relies on the availability of key precursor compounds and building blocks. For the aryl portion of the target molecule, a suitable precursor is a benzene (B151609) ring substituted with fluorine, a methoxy (B1213986) group, and a reactive group for coupling to the piperidine ring. An example of a related building block is 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can be prepared through several methods, including direct fluorination of a nitrophenyl disulfide precursor or fluorodenitration of a dinitro-substituted benzene. beilstein-journals.org While not identical, this highlights a strategy where a nitro group can be a precursor to other functionalities or be present during the construction of the fluorinated aryl moiety.

For the piperidine portion, various functionalized piperidines serve as building blocks. For instance, in the illicit synthesis of fentanyl, which shares the 4-anilino-piperidine core, precursors like N-Phenyl-4-piperidinamine (4-AP) and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) are used. unodc.org These highlight the importance of pre-functionalized piperidine rings in the synthesis of more complex molecules.

The synthesis of fluorinated piperidine derivatives often starts from fluorinated pyridines, which are then subjected to dearomatization and hydrogenation. nih.govnih.gov Alternatively, electrophilic fluorination of piperidine precursors, such as the conversion of a Boc-protected piperidone to its TMS-silyl enol ether followed by treatment with an electrophilic fluorine source like Selectfluor, can be employed to introduce fluorine atoms stereoselectively. scientificupdate.com

Table 3: Key Precursor Classes for Fluorinated and Methoxylated Piperidine Derivatives

Precursor Class Description Synthetic Utility
Substituted Benzene Derivatives Benzene ring with fluorine, methoxy/nitro, and a leaving group (e.g., Br, I). Forms the aryl portion of the final molecule.
Fluoropyridines Pyridine ring substituted with one or more fluorine atoms. Can be dearomatized and hydrogenated to form fluorinated piperidines. nih.govnih.gov
Functionalized Piperidones Piperidine ring with a ketone functionality. Allows for the introduction of substituents at the 4-position via nucleophilic addition or reductive amination.

Derivatization and Structural Modification Strategies for 4 3 Fluoro 5 Methoxyphenyl Piperidine

Modifications at the Piperidine (B6355638) Nitrogen Atom (N-Substitutions)

The secondary amine of the piperidine ring is a prime site for derivatization, offering a straightforward handle to introduce a diverse array of substituents. These modifications can significantly impact the molecule's polarity, basicity, and steric bulk, thereby influencing its interaction with biological targets.

Common N-substitution strategies include:

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a fundamental modification. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net Another effective method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or borane-pyridine complex. tandfonline.com This latter approach is particularly useful for introducing a wide range of substituted benzyl (B1604629) groups or other complex alkyl fragments.

N-Arylation: The formation of an N-aryl bond can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a broad scope of N-arylpiperidine derivatives.

Amide and Carbamate Formation: Acylation of the piperidine nitrogen with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents like HATU) leads to the formation of amides. nih.gov Similarly, reaction with chloroformates or isocyanates can yield carbamates and ureas, respectively. These modifications introduce hydrogen bond acceptors and can modulate the electronic properties of the nitrogen atom.

Modification TypeReagents and ConditionsResulting Functional GroupKey Impact on Properties
N-AlkylationAlkyl halide, K2CO3, DMFTertiary amineIncreases lipophilicity, steric bulk
Reductive AminationAldehyde/Ketone, NaBH(OAc)3Substituted N-alkyl groupVersatile introduction of complex side chains
N-ArylationAryl halide, Pd catalyst, baseN-aryl piperidineIntroduces aromatic interactions
Amide FormationAcyl chloride, baseAmideReduces basicity, adds H-bond acceptor

Modifications at the Piperidine Ring Carbon Atoms (e.g., C-4)

While the 4-aryl substitution is a defining feature of the scaffold, further modifications at the C-4 position and other carbons of the piperidine ring can provide access to novel chemical space and refine biological activity.

Key strategies for modifying the piperidine ring carbons include:

Introduction of Substituents at C-4: The C-4 position, already bearing the fluoromethoxyphenyl group, can be further functionalized. For instance, if the synthesis starts from a 4-piperidone (B1582916) precursor, the introduction of the aryl group via a Grignard or organolithium reagent can be followed by the installation of a second, different substituent at C-4, leading to gem-disubstituted piperidines. nih.gov

Modifications at Other Ring Positions: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. acs.org With an appropriate directing group, it is possible to achieve regioselective arylation at other positions of the piperidine ring, such as C-3. acs.org

Modification SiteStrategyExample Reagents/ReactionPotential Outcome
C-4Gem-disubstitutionSequential addition of organometallic reagents to a 4-piperidoneIntroduction of a second, distinct substituent at C-4
C-3C-H Activation/ArylationPd catalyst, directing group, aryl halideDirect introduction of an aryl group at the C-3 position

Functionalization of the Fluoromethoxy-Substituted Phenyl Ring

The 3-fluoro-5-methoxyphenyl ring offers several positions for further functionalization, which can be exploited to modulate electronic properties and create new interaction points with biological targets.

Common approaches for phenyl ring functionalization include:

Electrophilic Aromatic Substitution: The directing effects of the fluorine and methoxy (B1213986) substituents will influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the activating methoxy group are the most likely sites of substitution, though the steric hindrance and electronic effects of the fluorine atom will also play a role.

Directed Ortho-Metalation (DoM): The methoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position (C-2 or C-6) by a strong base like n-butyllithium. wikipedia.orgwpmucdn.com The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, particularly if the aromatic ring is further activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C-3 position.

Functionalization StrategyKey ReagentsTarget Position(s)Introduced Substituent Examples
Electrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Ortho/para to methoxy group-NO2, -Br
Directed Ortho-Metalationn-BuLi, then electrophile (e.g., CO2, I2)C-2 or C-6-COOH, -I
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe)C-3 (displacing Fluorine)-OCH3, -NR2, -SR

Rational Design of Derivatives for Specific Research Probes

The derivatization of the 4-(3-fluoro-5-methoxyphenyl)piperidine scaffold is often guided by the principles of rational drug design to develop potent and selective research probes for specific biological targets, such as G-protein coupled receptors (GPCRs). mdpi.comnih.gov

Key considerations in the rational design process include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold and analysis of the resulting changes in biological activity help to build a comprehensive SAR. This knowledge guides the design of new derivatives with improved properties. For example, exploring different N-substituents can probe the size and nature of a binding pocket. nih.gov

Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. enamine.netdrugdesign.org For instance, the fluorine atom could be replaced with other small, electron-withdrawing groups, or the methoxy group could be substituted with other hydrogen bond acceptors. The piperidine ring itself can also be replaced by bioisosteric scaffolds like azaspiro[3.3]heptanes to explore different conformational spaces. researchgate.netresearchgate.net

Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding modes of derivatives to their target protein. This allows for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis.

The systematic application of these derivatization and design strategies allows for the thorough exploration of the chemical space around the this compound core, leading to the discovery of novel research tools and potential therapeutic agents.

Structure Activity Relationship Sar Studies of 4 3 Fluoro 5 Methoxyphenyl Piperidine Derivatives

Influence of Fluorine Substitution on Molecular Recognition and Activity

The introduction of a fluorine atom to an aromatic ring, as seen in the 3-position of the phenyl group in 4-(3-Fluoro-5-methoxyphenyl)piperidine, can significantly modulate a compound's biological activity. Fluorine's high electronegativity and small size allow it to alter the electronic properties of the phenyl ring and participate in unique non-covalent interactions.

Research on various classes of 4-arylpiperidine derivatives has demonstrated that fluorine substitution can have a profound impact on binding affinity and selectivity for biological targets. For instance, in a series of N-benzylpiperidine analogues designed as dopamine (B1211576) transporter (DAT) inhibitors, the presence of an electron-withdrawing group on the N-benzyl ring was found to be beneficial for DAT binding. nih.gov While this finding pertains to the N-substituent, the principle of utilizing electron-withdrawing groups like fluorine to enhance potency is a common strategy in medicinal chemistry.

The following table illustrates the effect of fluorine substitution on the binding affinity of a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines at the dopamine transporter (DAT). Although not the exact compound of focus, this data provides insight into how fluorine can modulate activity in a related structural class.

CompoundSubstitutionDAT Ki (nM)
7 4-fluoro50.6
21b 4-fluoro77.2
33 4-fluoro30.0
Data from a study on (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines. johnshopkins.edu

Impact of Methoxy (B1213986) Substitution Position and Presence on Biological Response

The methoxy group at the 5-position of the phenyl ring in this compound also plays a significant role in determining its biological profile. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and its interactions with biological targets.

In the development of CCR5 receptor antagonists, a class of compounds for which piperidine (B6355638) derivatives have been explored, the substitution pattern on the aromatic ring was found to be a key determinant of activity. nih.gov While specific data on a 3-fluoro-5-methoxy substitution pattern is not detailed, the general principle of optimizing aromatic substituents to enhance potency is well-established. For instance, in a series of bifunctional mu and delta opioid receptor ligands, the introduction of a 4-methoxy group (an electron-donating group) was one of the modifications tested to probe the structure-activity relationship. frontiersin.org

The position of the methoxy group is crucial. In a study on the synthesis of piperidine derivatives, it was noted that a strong electron-releasing substituent like a 4-methoxy group on the aryl ring led to different reaction outcomes compared to electron-withdrawing groups. nih.gov This highlights the sensitivity of the chemical properties of the entire molecule to the electronic nature and position of such substituents.

Role of Piperidine Ring Conformation and Substituent Stereochemistry

The piperidine ring is a key structural feature in a vast number of pharmacologically active compounds. nih.govnih.gov Its ability to adopt different conformations, primarily chair and boat forms, allows it to present its substituents in various spatial orientations, which is critical for molecular recognition at receptor binding sites.

For 4-arylpiperidines, the aryl group can exist in either an axial or equatorial position. Studies on opioid ligands of the 4-arylpiperidine class have shown that the preferred conformations are predominantly the 4-ax-phenyl and 4-eq-phenyl chair forms. nih.gov The specific conformation adopted can have a significant impact on biological activity. For example, in a series of opioid receptor antagonists, the equatorial phenyl conformation was found to be crucial for antagonist activity. nih.gov

The introduction of chiral centers in the piperidine ring can further refine the interaction with biological targets, often leading to enhanced activity and selectivity. researchgate.net While this compound itself is not chiral, derivatives with additional substituents on the piperidine ring could be. The stereochemistry of these substituents would undoubtedly play a critical role in their pharmacological profile.

Contribution of N-Substituents to Molecular Interactions and Activity Modulation

The nitrogen atom of the piperidine ring provides a key attachment point for a wide variety of substituents, and the nature of this N-substituent is a primary determinant of the compound's biological activity and selectivity.

In the field of dopamine transporter inhibitors, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were studied. It was found that an electron-withdrawing group at the C(4)-position of the N-benzyl group was beneficial for binding to the dopamine transporter. nih.gov This demonstrates the profound influence of the N-substituent's electronic properties.

Similarly, in the development of histamine (B1213489) H3 receptor antagonists, novel compounds were discovered by attaching a substituted aniline (B41778) amide to the piperidine pharmacophore via a two-methylene linker. nih.gov The length and nature of this linker, as well as the substitutions on the terminal aromatic ring, were all found to be critical for potency.

The table below presents data for a series of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives with antileukemic activity, illustrating how different N-terminal functional groups can influence the antiproliferative effects.

CompoundN-Terminal Functional GroupAntiproliferative Activity
3a (nitro and fluoro substituted phenyl)carboxamideActive
3d (substituted phenyl)carboxamideActive
3e (substituted phenyl)carboxamideActive
Data from a study on novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. nih.gov

Comparative SAR Analysis with Related Heterocyclic Systems (e.g., Piperazines, Pyrrolidines)

The replacement of the piperidine ring in this compound with other heterocyclic systems, such as piperazine (B1678402) or pyrrolidine (B122466), can lead to significant changes in pharmacological properties.

Piperazines: The introduction of a second nitrogen atom in the ring to form a piperazine can alter a molecule's basicity, polarity, and hydrogen bonding capacity. In a study comparing piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor antagonists, it was found that the piperidine moiety was a critical structural element for dual H3/σ1 receptor activity. nih.gov Replacing the piperidine with a piperazine in one case led to a dramatic loss of affinity for the σ1 receptor while maintaining high affinity for the H3 receptor, highlighting the role of the heterocyclic core in determining selectivity. nih.gov

The following table compares the binding affinities of a piperidine and a piperazine derivative at the human histamine H3 receptor (hH3R) and the sigma-1 receptor (σ1R).

CompoundCore HeterocyclehH3R Ki (nM)σ1R Ki (nM)
4 Piperazine3.171531
5 Piperidine7.703.64
Data from a study on dual histamine H3 and sigma-1 receptor ligands. nih.gov

Pyrrolidines: The replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring alters the geometry and conformational flexibility of the molecule. This can impact how the molecule fits into a receptor binding pocket. In the synthesis of conformationally restricted immucillin mimics, a five-membered pyrrolidine scaffold was replaced with a six-membered piperidine unit to achieve a desired bioactive conformation. researchgate.net Conversely, in other contexts, the more constrained pyrrolidine ring may be preferred to lock in a specific, active conformation. Radical-mediated amine cyclization has been shown to be an effective method for producing both piperidines and pyrrolidines, though with different efficiencies and by-product profiles. nih.gov

Computational Chemistry and Molecular Modeling of 4 3 Fluoro 5 Methoxyphenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbitals (FMO))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is used to determine the optimized molecular geometry and to analyze the electronic structure. researchgate.netnih.gov For piperidine (B6355638) derivatives, DFT calculations can confirm the preferred conformation, such as the chair conformation typically adopted by the piperidine ring. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.netnih.gov A larger energy gap suggests higher stability and lower reactivity. In studies of similar heterocyclic compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to calculate these parameters and predict the molecule's kinetic stability. nih.gov

Table 1: Representative FMO Data for a Substituted Piperidine Derivative (Note: This data is illustrative, based on findings for similar compounds, not 4-(3-Fluoro-5-methoxyphenyl)piperidine specifically.)

Parameter Value (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.1 Electron-accepting capability

| Energy Gap (ΔE) | 5.4 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. nih.gov It visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (electrophilic attack sites, typically colored red) and electron-poor (nucleophilic attack sites, colored blue).

For a molecule like this compound, an MEP analysis would highlight the electronegative fluorine and oxygen atoms as regions of negative potential, making them likely sites for hydrogen bond acceptance. The hydrogen atom on the piperidine nitrogen would be a region of positive potential, indicating its role as a hydrogen bond donor. MEP analysis is crucial for understanding and predicting intermolecular interactions, particularly in the context of a protein's binding pocket. researchgate.netnih.gov

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is central to structure-based drug design, helping to identify potential biological targets and understand the mechanism of action. Docking algorithms score different binding poses based on factors like intermolecular forces and geometric complementarity.

For a potential drug candidate like this compound, docking studies would be performed against various receptors, such as G-protein coupled receptors (GPCRs) or ion channels, where piperidine-based ligands are known to be active. nih.gov

The output of a docking simulation provides a binding score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net Analysis of the top-ranked docking poses reveals the specific binding mode, showing how the ligand orients itself within the active site. For instance, studies on similar ligands have shown that the piperidine nitrogen often forms a key ionic interaction, while aromatic portions of the molecule occupy hydrophobic pockets. nih.gov

Detailed examination of the docked complex reveals crucial non-covalent interactions. For this compound, these would include:

Hydrogen Bonding: The piperidine nitrogen (as a donor) and the fluorine and methoxy (B1213986) oxygen atoms (as acceptors) are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site. nih.gov These interactions are highly directional and significantly contribute to binding affinity and specificity.

Hydrophobic Interactions: The phenyl ring of the molecule would likely engage in hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) in the binding pocket. The fluorine atom can also participate in specific interactions, sometimes forming favorable contacts with aromatic rings. molport.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility and the stability of the ligand-protein complex. nih.govsciepub.com

An MD simulation of this compound bound to a target protein would assess whether the initial docking pose is stable over a simulation period of nanoseconds. Key metrics like the root-mean-square deviation (RMSD) of the ligand are monitored to ensure it remains securely in the binding pocket. These simulations can reveal subtle conformational changes and the role of water molecules in mediating interactions, providing a more accurate picture of the binding event than docking alone. nih.gov

In Silico Prediction of Molecular Descriptors Relevant to Research Design

In silico tools are widely used to predict key physicochemical properties, known as molecular descriptors, which are vital for assessing a compound's drug-likeness. These predictions help guide the design of new analogues with improved pharmacokinetic profiles.

Table 2: Commonly Predicted Molecular Descriptors (Note: Values are representative and would need to be calculated for the specific compound.)

Descriptor Abbreviation Definition Relevance to Research Design
Partition Coefficient LogP The ratio of the concentration of a compound in a mixture of two immiscible phases (octanol and water) at equilibrium. Predicts membrane permeability and hydrophobic interactions.
Topological Polar Surface Area TPSA The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Molecular Weight MW The mass of one mole of a substance. A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).
Hydrogen Bond Donors HBD The number of hydrogen atoms attached to electronegative atoms (N, O). Influences solubility and binding affinity.

| Hydrogen Bond Acceptors | HBA | The number of electronegative atoms (N, O) with lone pairs. | Influences solubility and binding affinity. |

For this compound, these descriptors would be calculated to estimate its potential for oral bioavailability and central nervous system activity, guiding further chemical modifications.

Mechanistic and Receptor Binding Studies of 4 3 Fluoro 5 Methoxyphenyl Piperidine Analogues

Enzyme Inhibition and Modulation Studies

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

No studies were identified that evaluated the inhibitory activity of 4-(3-Fluoro-5-methoxyphenyl)piperidine or its analogues on soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH).

Other Enzyme Targets (e.g., D1 protease, SHP2 protein)

There is no available research on the effects of this compound or its analogues on other enzyme targets such as D1 protease or SHP2 protein.

Mechanistic Insights into Biological Activities

Interaction with Neurotransmitter Transporter Proteins (e.g., GAT1 GABA transporter)

No published data was found regarding the interaction of this compound or its analogues with neurotransmitter transporter proteins, including the GAT1 GABA transporter.

Advanced Analytical Characterization in Research on 4 3 Fluoro 5 Methoxyphenyl Piperidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(3-Fluoro-5-methoxyphenyl)piperidine. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine substituent can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the piperidine (B6355638) ring protons, the methoxy (B1213986) group protons, and the N-H proton of the piperidine. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine coupling. The piperidine protons would appear as multiplets in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu The spectrum would show distinct signals for the two quaternary aromatic carbons (one bonded to the piperidine, the other to the methoxy group), the fluorine-bonded aromatic carbon (showing a large C-F coupling constant), the three aromatic C-H carbons, the four distinct carbons of the piperidine ring, and the carbon of the methoxy group. organicchemistrydata.orgresearchgate.netresearchgate.net The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen or fluorine appearing further downfield. libretexts.org

¹⁹F NMR: Fluorine-19 NMR is highly specific for analyzing fluorinated compounds. The spectrum for this compound would exhibit a single primary signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the ortho and para protons on the benzene (B151609) ring, confirming its position at the C3 position of the phenyl ring.

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons ¹H 6.5 - 7.2 Multiplets (m)
Methoxy Protons (O-CH₃) ¹H ~3.8 Singlet (s)
Piperidine Protons (axial & equatorial) ¹H 1.5 - 3.2 Multiplets (m)
Piperidine N-H ¹H 1.5 - 2.5 (variable) Broad Singlet (br s)
Aromatic C-F ¹³C 160 - 165 (JC-F ≈ 240-250 Hz) Doublet (d)
Aromatic C-O ¹³C 158 - 162 Singlet (s)
Aromatic C-H ¹³C 95 - 130 Singlet(s) or Doublet(d)
Aromatic Quaternary C ¹³C 140 - 150 Singlet (s)
Piperidine Carbons ¹³C 25 - 50 Singlet (s)
Methoxy Carbon (O-CH₃) ¹³C ~55 Singlet (s)
Aromatic Fluorine ¹⁹F -110 to -115 Multiplet (m)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching and bending of chemical bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. A notable band would be the N-H stretching vibration of the secondary amine in the piperidine ring, typically appearing in the 3300-3500 cm⁻¹ region. nist.gov Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C-O stretching of the methoxy ether group would produce a strong absorption around 1250-1000 cm⁻¹. acs.org A C-F stretching band, confirming the fluorine substituent, is expected in the 1300-1100 cm⁻¹ range. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

Table 2: Key Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Piperidine N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Methoxy C-O Stretch 1200 - 1275 (asymmetric), 1000-1075 (symmetric) Strong
Aryl C-F Stretch 1100 - 1300 Strong

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (molecular formula C₁₂H₁₆FNO), the molecular ion peak [M]⁺ would be observed at its corresponding mass. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This is particularly useful for analyzing the compound in complex mixtures or for confirming its identity during reaction monitoring. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This provides valuable structural information, as the fragmentation patterns are often characteristic of the molecule's structure. Typical fragmentation for this compound might involve the loss of a methyl group from the ether, or cleavage of the piperidine ring.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption is due to electronic transitions, primarily within conjugated systems like aromatic rings. The spectrum of this compound is expected to be dominated by the absorption of the substituted benzene ring. researchgate.net The piperidine moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The methoxy and fluoro substituents on the phenyl ring will influence the wavelength of maximum absorbance (λ_max) and the molar absorptivity. researchgate.net Typically, substituted benzenes show characteristic absorption bands related to π→π* transitions.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise atomic coordinates.

This analysis would confirm the connectivity of the atoms and provide exact bond lengths and angles. It would also reveal the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation. nih.govresearchgate.net Furthermore, the crystal structure analysis elucidates the intermolecular interactions that govern the packing of molecules in the solid state. researchgate.netmdpi.com Potential interactions for this compound include hydrogen bonding between the piperidine N-H donor and an oxygen or fluorine atom of a neighboring molecule, as well as C-H···π interactions between the piperidine or methoxy protons and the aromatic ring of an adjacent molecule.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be effective. nih.govgoogle.com A mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. By running a gradient (changing the solvent composition over time), a sharp peak for the compound can be obtained, and its area can be used for quantitative analysis and to determine its purity relative to other components in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. researchgate.net The compound would first be vaporized and passed through a capillary column in the gas chromatograph, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. unodc.org GC-MS is highly sensitive and can be used to detect and identify even trace-level impurities.

Future Research Directions and Unexplored Avenues for 4 3 Fluoro 5 Methoxyphenyl Piperidine

Development of Novel and Greener Synthetic Methodologies

The synthesis of 4-arylpiperidines, including 4-(3-fluoro-5-methoxyphenyl)piperidine, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes.

Key areas for exploration include:

Catalytic Hydrogenation: Recent advances have demonstrated that fluorinated pyridines can be hydrogenated to form fluorinated piperidines using catalysts like rhodium and palladium. nih.govacs.org A significant breakthrough was the development of a palladium-catalyzed hydrogenation method that is effective in the presence of air and moisture, overcoming limitations of previous rhodium-based catalysis. nih.govmdpi.com Future work could focus on optimizing these catalytic systems for the specific synthesis of this compound from its corresponding pyridine (B92270) precursor, potentially improving yields and reducing the need for harsh reaction conditions.

Greener Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki reactions, are standard methods for creating the aryl-piperidine bond. nih.govresearchgate.net However, palladium is a precious and costly metal. mdpi.com A greener approach would involve exploring catalysts based on more abundant and less toxic metals like nickel, copper, or iron. mdpi.com Research into developing robust, nickel-based catalysts for Suzuki-Miyaura cross-coupling in environmentally benign solvents represents a promising and sustainable alternative. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: Shifting from batch processing to continuous flow synthesis can offer improved safety, scalability, and efficiency. mdpi.com Similarly, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours or days to mere minutes. mdpi.comsemanticscholar.org Applying these technologies to the synthesis of this compound could lead to more economical and environmentally friendly production methods. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and green alternative to traditional chemical methods. semanticscholar.org Exploring biocatalytic routes, such as transaminase-mediated amination or enzyme-catalyzed cyclization reactions, could provide a novel and sustainable pathway to this piperidine (B6355638) derivative.

A comparison of a traditional synthetic approach with a potential greener alternative is presented in Table 1.

FeatureTraditional Synthesis (e.g., Multi-step Batch)Greener Synthesis (e.g., Catalytic Flow Chemistry)
Catalyst Often relies on precious metals (e.g., Palladium). nih.govresearchgate.netFocus on abundant, less toxic metals (e.g., Nickel, Iron) or biocatalysts. mdpi.com
Solvents Often uses conventional organic solvents.Employs green solvents (e.g., water, supercritical CO2) or solvent-free conditions. mdpi.commdpi.com
Energy Typically requires prolonged heating and cooling cycles.Can utilize energy-efficient methods like microwave irradiation or operate at ambient temperatures. mdpi.com
Waste Generates byproducts and requires multiple purification steps.Aims for higher atom economy, reduced byproducts, and easier purification. mdpi.com
Efficiency Can have lower overall yields due to multiple steps.Potentially higher throughput and yields with improved process control. mdpi.com

Table 1: Comparison of Traditional and Greener Synthetic Approaches.

Exploration of New Biological Targets and Pharmacological Mechanisms

Derivatives of the 4-arylpiperidine scaffold have shown activity against a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and transporters. google.comnih.gov However, the full pharmacological potential of compounds derived from this compound is likely yet to be realized.

Future pharmacological research should investigate:

Sigma Receptors (σR): Piperidine and piperazine-based compounds have shown high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govrsc.org Given that the piperidine moiety is often a critical structural element for sigma receptor activity, synthesizing and screening derivatives of this compound for σR affinity is a logical next step. nih.gov These receptors are implicated in neurological disorders and pain, making them attractive targets. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptors: The 4-arylpiperidine structure is a known pharmacophore for dopamine (e.g., D2, D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, which are key targets for antipsychotic medications. nih.govnih.gov A multi-target strategy, aiming for compounds that modulate several of these receptors simultaneously, could lead to novel antipsychotics with improved efficacy. nih.gov The specific fluorine and methoxy (B1213986) substitutions on the phenyl ring of this compound could offer unique structure-activity relationships at these targets.

C-C Chemokine Receptor 5 (CCR5): Piperidine-4-carboxamide derivatives have been successfully designed as potent CCR5 inhibitors for anti-HIV-1 therapy. nih.gov Using the this compound core to design new CCR5 antagonists could yield novel antiviral agents.

Oncological Targets: The piperidine ring is found in compounds investigated for cancer treatment. researchgate.netnih.gov For instance, certain piperidin-4-ones have been shown to induce apoptosis in hematological cancer cell lines. nih.gov Exploring derivatives for activity against kinases (e.g., JAK/STAT) or other pathways dysregulated in cancer could open new therapeutic avenues. nih.gov

Table 2 outlines potential new biological targets for derivatives of this scaffold.

Biological TargetTherapeutic AreaRationale for Exploration
Sigma-1 Receptor (σ1R) Neurology, PainThe piperidine core is a key feature in many known σ1R ligands. nih.govnih.gov
Dopamine D4 Receptor Neurology, PsychiatryFluorinated piperidine ethers have shown potent D4 receptor antagonism. nih.gov
Serotonin 5-HT1A Receptor PsychiatryArylpiperidine derivatives are being optimized as multi-target antipsychotics involving 5-HT1A. nih.gov
CCR5 Virology (Anti-HIV)Piperidine-based structures are established scaffolds for potent CCR5 inhibitors. nih.gov
JAK/STAT Pathway OncologyPiperidine compounds have shown potential in targeting signaling pathways crucial for cancer cell proliferation. nih.gov

Table 2: Potential New Biological Targets for this compound Derivatives.

Application of Advanced Computational Approaches in Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. patsnap.com For derivatives of this compound, these methods can accelerate the journey from a "hit" to a "lead candidate." nih.gov

Future computational efforts should focus on:

Structure-Based Drug Design (SBDD): When crystal structures of target proteins are available, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of new derivatives. nih.govrsc.org This allows for the rational design of modifications to improve binding affinity and selectivity. For targets like the sigma-1 receptor, docking studies can reveal crucial amino acid interactions, guiding further optimization. nih.govrsc.org

Pharmacophore Modeling and Virtual Screening: Based on known active compounds, a pharmacophore model can be developed to define the essential 3D features required for biological activity. nih.gov This model can then be used to screen large virtual libraries to identify novel compounds containing the this compound scaffold with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.com This allows researchers to predict the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures. nih.gov Computational models can predict properties like blood-brain barrier penetration, metabolic stability, and potential toxicity, guiding the design of derivatives with more favorable drug-like profiles. nih.govnih.gov

Table 3 details the application of various computational methods in the lead optimization process.

Computational MethodApplication in Lead OptimizationPotential Outcome
Molecular Docking Predicts the binding pose and affinity of a ligand within a target's active site. nih.govnih.govIdentification of key interactions to guide modifications for enhanced potency.
Molecular Dynamics (MD) Simulates the movement of the ligand-protein complex over time, assessing stability. nih.govrsc.orgUnderstanding the dynamic nature of the binding and the role of specific residues.
QSAR Correlates structural features with biological activity to predict the potency of new analogs. patsnap.comPrioritization of synthetic targets with the highest predicted activity.
Pharmacophore Modeling Defines essential 3D features for activity to screen for novel, active scaffolds. nih.govDiscovery of diverse chemical structures with the desired biological activity.
ADMET Prediction Forecasts pharmacokinetic and toxicological properties of virtual compounds. nih.govDesign of compounds with improved drug-like properties and lower risk of failure.

Table 3: Advanced Computational Approaches for Lead Optimization.

Expanding Derivatization Libraries for Enhanced Specificity and Potency

Systematic structural modification, or derivatization, is the cornerstone of medicinal chemistry for refining a compound's biological activity. patsnap.com Creating a diverse library of derivatives based on the this compound core is essential for exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency and selectivity. researchgate.net

Key strategies for expanding derivatization libraries include:

Modification of the Piperidine Nitrogen: The piperidine nitrogen is a common site for modification. Alkylation or acylation at this position can introduce a variety of substituents that can interact with the biological target or modulate the compound's physicochemical properties. google.com For example, adding different benzyl (B1604629) groups or long alkyl chains can significantly impact affinity for targets like the sigma-1 receptor. nih.gov

Substitution on the Phenyl Ring: While the 3-fluoro and 5-methoxy groups are defining features, further substitution on the aromatic ring could fine-tune electronic and steric properties. Adding or moving electron-withdrawing or electron-donating groups can influence binding interactions and metabolic stability.

Functionalization of the Piperidine Ring: Introducing substituents directly onto the carbon atoms of the piperidine ring can create new chiral centers and vectors for interacting with the target protein. For example, adding hydroxyl or carbonyl groups can provide new hydrogen bonding opportunities.

Fragment-Based and Hybridization Strategies: A molecular hybridization strategy can be employed, combining the this compound scaffold with pharmacophores from other known active compounds. nih.gov This approach aims to create multi-target ligands or compounds with entirely new activity profiles. nih.gov

Table 4 illustrates potential points of derivatization on the core scaffold.

Position of DerivatizationR-GroupTypes of Chemical Groups to IntroducePotential Impact
Piperidine Nitrogen R1Alkyl chains, benzyl groups, amides, carbamatesModulate basicity, lipophilicity, and target interactions. google.com
Phenyl Ring R2Halogens, cyano groups, small alkyl groups, trifluoromethylFine-tune electronic properties and metabolic stability. mdpi.com
Piperidine Ring R3Hydroxyl, keto, additional alkyl or fluoro groupsIntroduce new stereocenters and hydrogen bonding capabilities. nih.gov

Table 4: Potential Derivatization Points for Library Expansion.

Q & A

Q. What in vitro/in vivo models are appropriate for validating the compound’s pharmacological activity?

  • Methodological Answer : Use radioligand displacement assays (e.g., [³H]-5-HT binding in rat cortical membranes) for in vitro validation. For in vivo studies, employ rodent models of depression/anxiety (e.g., forced swim test) to assess behavioral correlates of 5-HT modulation .

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